Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate
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Overview
Description
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate is an organic compound characterized by the presence of a cyano group, a trimethylsilyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate can be synthesized through a crossed Claisen condensation reaction. This involves the reaction of diethyl oxalate with methyl cyanoacetate in the presence of magnesium methoxide . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in further condensation reactions to form more complex molecules.
Common Reagents and Conditions
Magnesium Methoxide: Used in the initial synthesis of the compound.
Sodium Methoxide: Can be used to replace magnesium methoxide in some reactions, leading to different products.
Major Products Formed
Dimethyl 3-amino-2-cyanopent-2-enedioate: Formed when sodium methoxide is used instead of magnesium methoxide.
Methyl 3-amino-2-cyano-4-phenylsulfinylbut-2-enoate: Formed in reactions involving phenyl cyanomethyl sulfoxide.
Scientific Research Applications
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The cyano group and ester functionalities make it a versatile intermediate in organic synthesis. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites in the molecule.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-cyano-3-hydroxybut-2-enedioate: Similar structure but lacks the trimethylsilyl group.
Methyl 3-amino-2-cyano-4-phenylsulfinylbut-2-enoate: Contains a phenylsulfinyl group instead of the trimethylsilyl group.
Uniqueness
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the molecule. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
CAS No. |
86208-63-1 |
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Molecular Formula |
C10H15NO5Si |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
dimethyl 2-cyano-3-trimethylsilyloxybut-2-enedioate |
InChI |
InChI=1S/C10H15NO5Si/c1-14-9(12)7(6-11)8(10(13)15-2)16-17(3,4)5/h1-5H3 |
InChI Key |
MDNXSRJRENQTML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)O[Si](C)(C)C)C#N |
Origin of Product |
United States |
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